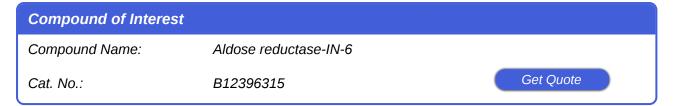


"Aldose reductase-IN-6" chemical structure and properties

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Aldose Reductase-IN-6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Aldose reductase-IN-6**, a competitive inhibitor of the aldose reductase enzyme. This document details its chemical structure, physicochemical and pharmacological properties, and the key signaling pathways it modulates. Detailed experimental methodologies are provided to facilitate further research and development.

Chemical Structure and Properties

Aldose reductase-IN-6 is a thiazole-based compound identified as a potent inhibitor of aldose reductase. Its chemical and physical properties are summarized in the table below.



Property	Value	Source
IUPAC Name	4-((2-(2-((2,3-dihydrobenzo[b] [1][2]dioxin-6-yl)methylene)hydrazinyl)thiazol -4-yl)methyl)benzonitrile	N/A
SMILES	N#Cc1ccc(cc1)- c1csc(NN=Cc2ccc3OCCCOc3 c2)n1	[3]
Molecular Formula	C20H16N4O2S	[3]
Molecular Weight	376.43 g/mol	[4]
CAS Number	2470019-41-9	[3]

Note: The IUPAC name is predicted based on the SMILES string and may vary slightly from other generated names.

Pharmacological Properties

Aldose reductase-IN-6 acts as a competitive inhibitor of aldose reductase, a key enzyme in the polyol pathway. This pathway is implicated in the pathogenesis of diabetic complications.

Parameter	Value	Species	Source
IC50	3.164 μΜ	N/A	[5]
Ki	0.018 μΜ	N/A	[5]
Mechanism of Action	Competitive Inhibitor	N/A	[5]

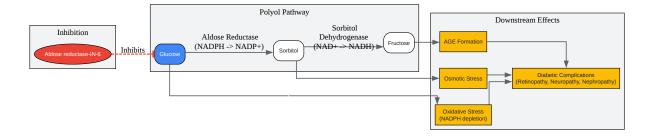
Note: The species for the IC₅₀ and K_i values were not specified in the available source.

Signaling Pathways

Aldose reductase is a critical enzyme in the polyol pathway, which becomes particularly active during hyperglycemia. Its inhibition by compounds like **Aldose reductase-IN-6** can mitigate the downstream pathological effects associated with this pathway.



The following diagram illustrates the polyol pathway and the site of action for **Aldose** reductase-IN-6.



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Caption: Polyol pathway and inhibition by Aldose reductase-IN-6.

Experimental Protocols

The following is a representative experimental protocol for determining the in vitro inhibitory activity of **Aldose reductase-IN-6** against aldose reductase. This protocol is based on commonly used spectrophotometric methods.

Aldose Reductase Inhibition Assay (Spectrophotometric)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **Aldose reductase-IN-6** against aldose reductase by measuring the decrease in NADPH absorbance.

Materials:

Recombinant human aldose reductase



- NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
- DL-Glyceraldehyde (substrate)
- Potassium phosphate buffer (e.g., 0.1 M, pH 6.2)
- Aldose reductase-IN-6
- Dimethyl sulfoxide (DMSO) for compound dissolution
- UV-transparent 96-well plates or quartz cuvettes
- Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

- · Preparation of Reagents:
 - Prepare a stock solution of Aldose reductase-IN-6 in DMSO.
 - Prepare serial dilutions of the Aldose reductase-IN-6 stock solution in potassium phosphate buffer to achieve the desired final concentrations.
 - Prepare solutions of NADPH and DL-glyceraldehyde in potassium phosphate buffer.
 - Prepare the aldose reductase enzyme solution in potassium phosphate buffer.
- Assay Protocol:
 - In a 96-well plate, add the following to each well:
 - Potassium phosphate buffer
 - Aldose reductase-IN-6 solution at various concentrations (or vehicle control)
 - Aldose reductase enzyme solution
 - Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes).



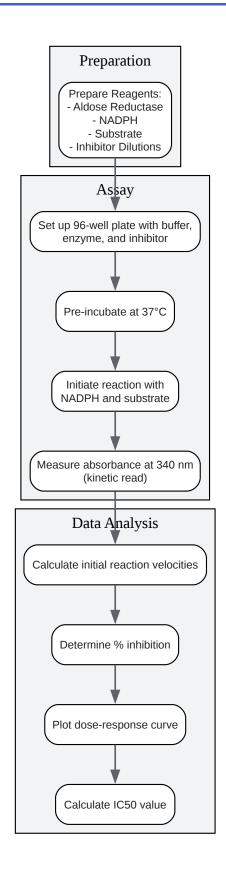
- Initiate the enzymatic reaction by adding the NADPH and DL-glyceraldehyde solutions to each well.
- Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes) using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADPH.

• Data Analysis:

- Calculate the initial velocity (rate of reaction) for each concentration of the inhibitor.
- Determine the percentage of inhibition for each concentration relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Calculate the IC₅₀ value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).

The following workflow diagram illustrates the key steps in the experimental protocol.





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Caption: Workflow for Aldose Reductase Inhibition Assay.



Conclusion

Aldose reductase-IN-6 is a promising competitive inhibitor of aldose reductase with potential therapeutic applications in the context of diabetic complications. This guide provides foundational data and methodologies to support further investigation into its efficacy and mechanism of action. Researchers are encouraged to consult the primary literature for more detailed information and to adapt the provided protocols to their specific experimental needs.

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